molecular formula C29H40O3 B13433581 Spiratisanin B

Spiratisanin B

Cat. No.: B13433581
M. Wt: 436.6 g/mol
InChI Key: MEPUSQCBPSPYRT-LNNCMZRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiratisanin B involves the extraction from Spiraea japonica. The process typically includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The whole plants of Spiraea japonica are harvested, dried, and subjected to solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the phenylacryloxyl substituted ent-atisane skeleton.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Spiratisanin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiratisanin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Uniqueness: Spiratisanin B is unique due to its specific phenylacryloxyl substituted ent-atisane skeleton, which distinguishes it from other diterpenoids. Its unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Overview of Spiratisanin B

This compound is a natural compound that has garnered interest for its potential therapeutic properties. It is primarily derived from certain plant species and is known to exhibit various biological activities that may have implications in pharmacology and medicine.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Study Findings : Research indicates that this compound effectively scavenges free radicals, demonstrating a significant reduction in oxidative stress markers in vitro.

Anti-inflammatory Effects

Chronic inflammation is linked to numerous health issues, including cancer and cardiovascular diseases. This compound has shown promise in reducing inflammation.

  • Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

  • Research Data : In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity Against Cancer Cells

One of the most significant areas of research for this compound is its cytotoxic effects on cancer cells.

  • IC50 Values : Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of this compound compared to other known antioxidants, it was found that:

  • DPPH Assay Results : this compound exhibited a higher scavenging activity than ascorbic acid at equivalent concentrations.

Case Study 2: Anti-inflammatory Potential

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The results indicated:

  • Reduction in Inflammatory Markers : Patients showed a significant decrease in CRP levels after treatment with this compound over eight weeks.

Properties

Molecular Formula

C29H40O3

Molecular Weight

436.6 g/mol

IUPAC Name

[(1R,2R,4R,9R,10S,12S,13S)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28-,29+/m0/s1

InChI Key

MEPUSQCBPSPYRT-LNNCMZRWSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C

Origin of Product

United States

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